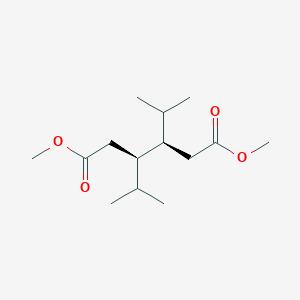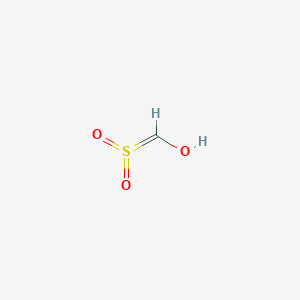![molecular formula C16H11N3O B14192015 4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one CAS No. 833479-72-4](/img/structure/B14192015.png)
4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. This compound is characterized by a fused ring system consisting of a pyrazole ring and an isoquinoline ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one typically involves the condensation of appropriate phenyl hydrazines with isoquinoline derivatives. One common method involves the cyclization of 1-acyl-2-(morpholin-4-yl)cycloalkenes with 3-amino-1-phenyl-1H-pyrazol-5(4H)-ones . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or isoquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted pyrazoloisoquinolines with diverse functional groups, which can further enhance the compound’s biological activity and chemical properties.
Scientific Research Applications
4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one has a wide range of scientific research applications, including:
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Industry: The compound’s unique chemical structure makes it suitable for use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate various signaling pathways, including the Ras/Erk and PI3K/Akt pathways, contributes to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique fused ring system, which imparts distinct electronic and steric properties. This uniqueness enhances its binding affinity to specific molecular targets, making it a promising candidate for drug development and other scientific applications.
Properties
CAS No. |
833479-72-4 |
|---|---|
Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
4-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-one |
InChI |
InChI=1S/C16H11N3O/c20-16-13-9-5-4-8-12(13)14-10-17-18-15(14)19(16)11-6-2-1-3-7-11/h1-10H,(H,17,18) |
InChI Key |
ZLPDVQUVHXFLBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=NN3)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14191935.png)
![(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B14191936.png)
![N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14191938.png)
![1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene](/img/structure/B14191942.png)

![5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14191953.png)

![2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one](/img/structure/B14191963.png)


![9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane](/img/structure/B14191983.png)

![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl-](/img/structure/B14191999.png)
![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)
